1,3-Dimethoxybutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

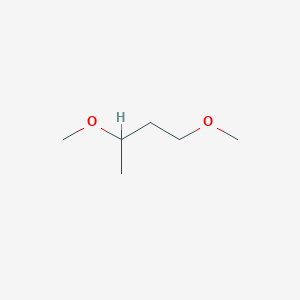

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(8-3)4-5-7-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRQEORWPZVZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50906189 | |

| Record name | 1,3-Dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50906189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10143-66-5 | |

| Record name | 1,3-Dimethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethoxy butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50906189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIMETHOXY BUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGA55220GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethoxybutane

Abstract

This technical guide provides a comprehensive exploration of the synthesis and structural elucidation of 1,3-dimethoxybutane (CAS No: 10143-66-5), a diether of significant interest in various chemical applications. Primarily valued as a polar aprotic solvent and a versatile building block in organic synthesis, a reliable and well-characterized source of this compound is essential for research and development professionals.[1][2] This document details a high-yield synthetic methodology starting from commercially available 1,3-butanediol. Furthermore, it establishes a robust, multi-technique analytical workflow for the unambiguous characterization of the target molecule, ensuring its structural integrity and purity. The guide integrates field-proven insights with detailed, step-by-step protocols for both synthesis and characterization, making it an essential resource for researchers, chemists, and drug development professionals.

Introduction to this compound

Chemical Identity and Structure

This compound is an aliphatic diether featuring a four-carbon chain with methoxy groups (-OCH₃) substituted at the first and third carbon atoms. The presence of a chiral center at the C3 position means the compound exists as a racemic mixture of (S)- and (R)-enantiomers unless a stereoselective synthesis is employed.[2] For most solvent and general synthesis applications, the racemic form is utilized.

The definitive structure, based on its IUPAC name, is CH₃-O-CH₂-CH₂-CH(OCH₃)-CH₃ . This structure is critical for interpreting the spectroscopic data that follows.

Physicochemical Properties

The physical and chemical properties of this compound define its applications, particularly its utility as a solvent. Its moderate boiling point and ether-like nature make it suitable for a range of reaction conditions.[1]

| Property | Value | Source |

| CAS Number | 10143-66-5 | [3] |

| Molecular Formula | C₆H₁₄O₂ | [3] |

| Molecular Weight | 118.17 g/mol | [4][5] |

| Boiling Point | 118-119 °C (at 760 mmHg) | [3] |

| Density | ~0.849 g/cm³ (at 25 °C) | [6] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant, ether-like | [1] |

| Flash Point | 13.8 °C | [6] |

Significance and Applications

The 1,3-diether functionality imparts a unique polarity and solvency profile, positioning this compound as a useful polar aprotic solvent. Its stability under neutral and basic conditions makes it a suitable medium for reactions involving organometallic reagents or strong bases.[1][2] Furthermore, as a functionalized butane derivative, it serves as a chiral or achiral building block for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.

Synthesis of this compound

Strategic Approach: The Rationale for Methylation of 1,3-Butanediol

While several synthetic routes to ethers exist, the double methylation of a corresponding diol is often the most direct and efficient strategy. For the synthesis of this compound, 1,3-butanediol is an ideal precursor due to its commercial availability and the high efficiency of etherification reactions at primary and secondary alcohol sites.

A particularly effective method involves the use of dimethyl carbonate with a suitable catalyst. This approach is considered a "green" chemical process as it avoids the use of more hazardous alkyl halides (as in the Williamson ether synthesis) and produces benign byproducts. A literature-reported method using tungsten hexacarbonyl as a catalyst demonstrates excellent yields.[6]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 1,3-butanediol and dimethyl carbonate, adapted from established methodologies for dialkylation.[6]

Materials:

-

1,3-Butanediol (1.0 mol, 90.12 g)

-

Dimethyl carbonate (2.5 mol, 225.2 g)

-

Tungsten hexacarbonyl (W(CO)₆, 0.01 mol, 3.52 g)

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

Procedure:

-

Reactor Charging: In a clean, dry high-pressure reaction vessel, combine 1,3-butanediol, dimethyl carbonate, and tungsten hexacarbonyl.

-

Reaction: Seal the reactor and place it in a heating mantle on a stirrer plate. Heat the mixture to 180 °C with vigorous stirring. Maintain this temperature for 1-2 hours.

-

Monitoring: (Optional) If the reactor is equipped with a sampling valve, reaction progress can be monitored by withdrawing small aliquots for GC-MS analysis to check for the disappearance of the diol starting material.

-

Cooling and Depressurization: After the reaction period, turn off the heat and allow the reactor to cool to room temperature. Carefully vent any residual pressure.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with 5% NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL) to remove any acidic byproducts and unreacted dimethyl carbonate.

-

Extraction: Extract the aqueous layers with diethyl ether (3 x 75 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 118-120 °C. The expected yield is typically high (e.g., >90%).[6]

Visualization of the Synthetic Workflow

Caption: High-level workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Unambiguous characterization is paramount to confirm the identity of the synthesized product and rule out isomeric impurities (e.g., 1,2-, 1,4-, or 2,3-dimethoxybutane).[7] A combination of mass spectrometry and NMR spectroscopy provides definitive structural evidence, while IR spectroscopy confirms the presence of key functional groups.

Mass Spectrometry (MS)

Principle and Application: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating volatile components and determining their molecular weight and fragmentation patterns. For this compound, electron ionization (EI) will produce a characteristic fragmentation pattern that acts as a structural fingerprint.

Expected Fragmentation: The primary fragmentation pathways for ethers involve cleavage alpha to the oxygen atom. For this compound, two key fragmentation points exist:

-

Cleavage between C1 and C2, and C2 and C3.

-

Cleavage at the C3-methoxy bond.

This leads to several characteristic ions, with the most abundant fragments predicted at m/z 59 and 45.[4]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Probable Fragment Identity |

| 59 | 99.9 | [CH(CH₃)(OCH₃)]⁺ |

| 45 | 99.9 | [CH₂OCH₃]⁺ |

| 71 | 35.5 | [M - OCH₃ - H₂]⁺ or [CH(OCH₃)CH₂CH₂]⁺ |

| 41 | 18.4 | [C₃H₅]⁺ (Allyl cation) |

Data sourced from the MassBank of North America (MoNA) via PubChem.[4]

Detailed Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified product in a volatile solvent like dichloromethane or hexane.

-

Instrument Setup: Use a GC-MS system with an EI source. Set the GC oven program to achieve good separation (e.g., start at 50°C, ramp to 250°C). Use helium as the carrier gas.

-

Acquisition: Inject the sample and acquire the mass spectrum of the peak corresponding to the retention time of this compound.

-

Analysis: Compare the acquired spectrum with a reference database or the expected fragmentation pattern.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for definitive confirmation of the carbon skeleton and the placement of the methoxy groups, readily distinguishing this compound from its isomers.[7]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): Structure: a -CH₃-b -O-c -CH₂-d -CH₂-e -CH(f -O-g -CH₃)-h -CH₃

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling |

| h (-CH(OCH₃)CH₃ ) | ~1.15 | Doublet (d) | 3H | J ≈ 6.2 Hz |

| c,d (-O-CH₂ -CH₂ -CH) | ~1.6-1.8 | Multiplet (m) | 2H | |

| g (-CH(OCH₃ )CH₃) | ~3.28 | Singlet (s) | 3H | |

| b (CH₃ -O-CH₂-) | ~3.32 | Singlet (s) | 3H | |

| c,d (CH₃-O-CH₂ -CH₂-) | ~3.40 | Triplet (t) | 2H | J ≈ 6.0 Hz |

| e (-CH₂-CH (OCH₃)CH₃) | ~3.80 | Multiplet (m) | 1H |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| Ch (-CH(OCH₃)C H₃) | ~20.0 |

| Cd (-O-CH₂-C H₂-CH) | ~35.8 |

| Cg (-CH(OC H₃)CH₃) | ~56.0 |

| Cb (C H₃-O-CH₂-) | ~58.5 |

| Cc (CH₃-O-C H₂-CH₂-) | ~68.0 |

| Ce (-CH₂-C H(OCH₃)CH₃) | ~75.0 |

Detailed Protocol (NMR):

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Lock onto the deuterium signal and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence (e.g., 30-45° pulse angle, 1-2 second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Processing: Fourier transform the data, phase the spectra, and integrate the ¹H signals. Reference the chemical shifts to the residual solvent peak or TMS.[7]

Infrared (IR) Spectroscopy

Principle and Application: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature is the C-O ether linkage.

Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2970-2850 | Strong | C-H (sp³) Alkane Stretch |

| 1460-1440 | Medium | C-H Alkane Bend |

| 1150-1085 | Strong | C-O Ether Stretch |

The absence of a broad absorption around 3200-3600 cm⁻¹ confirms the complete conversion of the diol starting material (no O-H groups remain).

Detailed Protocol (FTIR):

-

Sample Preparation: Place one drop of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer or between two NaCl salt plates.

-

Acquisition: Acquire a background spectrum of the empty accessory. Then, acquire the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and compare them to expected values for aliphatic ethers.[7]

Visualization of the Characterization Workflow

Caption: Integrated workflow for the structural characterization of this compound.

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[1] Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

The synthesis of this compound via the catalyzed methylation of 1,3-butanediol represents an efficient and high-yielding route to this valuable diether. The successful synthesis, however, is only validated by a rigorous and multi-faceted characterization process. The combined application of GC-MS, ¹H and ¹³C NMR, and FTIR spectroscopy provides an irrefutable confirmation of the molecule's identity, structure, and purity. This guide provides the necessary theoretical framework and actionable protocols for professionals to confidently produce and verify this compound for advanced research and development applications.

References

-

Organic Chemistry Portal. (2022). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25011, this compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How to form an acetal from an enol ether? Retrieved from [Link]

- Gassman, P. G., & Burns, S. J. (1988). General method for the synthesis of enol ethers (vinyl ethers) from acetals. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Synthesis of methyl enol ethers from acetals. [Image]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92170269, (3S)-1,3-dimethoxybutane. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H14O2). Retrieved from [Link]

- Journal of Applicable Chemistry. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene.

-

National Institutes of Health. (n.d.). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (2021). Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers. Retrieved from [Link]

- Canadian Journal of Chemistry. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl.

- ACS Publications. (2021). Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers. Journal of the American Chemical Society.

-

Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne. Retrieved from [Link]

-

NIST. (n.d.). WebBook for Butane, 1,4-dimethoxy-. Retrieved from [Link]

-

National Institutes of Health. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes. Retrieved from [Link]

-

NIST. (n.d.). WebBook for Benzene, 1,3-dimethoxy-. Retrieved from [Link]

-

Chad's Prep. (2020). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration. YouTube. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of 1,3‐dioxolanes derivatives in bioactive drugs. [Image]. Retrieved from [Link]

Sources

- 1. CAS 10143-66-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H14O2 | CID 25011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S)-1,3-dimethoxybutane | C6H14O2 | CID 92170269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"physicochemical properties of 1,3-dimethoxybutane"

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dimethoxybutane

Introduction

This compound is a diether characterized by a butane backbone with two methoxy groups situated at the first and third carbon positions.[1] This arrangement confers a specific set of physicochemical properties that make it a compound of interest for various applications, including its use as a polar aprotic solvent and as a versatile intermediate in organic synthesis.[1][2] A key structural characteristic is the presence of a chiral center at the third carbon, meaning it can exist as (S) and (R) enantiomers, a critical consideration in stereoselective chemical processes.[3] This guide provides a comprehensive overview of its molecular identity, core physical and chemical properties, spectroscopic signature, and standard protocols for its analysis, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Section 1: Molecular Identity and Structure

The precise identity of a chemical compound is foundational to its application and study. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 10143-66-5 | [2][4][6][7] |

| Molecular Formula | C₆H₁₄O₂ | [2][4][7][8] |

| Molecular Weight | 118.17 g/mol | [4][5][6][8] |

| Canonical SMILES | CC(CCOC)OC | [4][5][7] |

| InChI Key | JCRQEORWPZVZJP-UHFFFAOYSA-N | [4][5] |

Molecular Structure

The structural arrangement of this compound dictates its polarity, reactivity, and stereochemical nature. The presence of two ether functionalities contributes to its capacity to act as a hydrogen bond acceptor, while the chiral center at C3 is a critical feature for asymmetric synthesis applications.

Caption: Molecular Structure of this compound (* denotes chiral center).

Section 2: Core Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. It exists as a colorless liquid with a characteristic fruity, ether-like odor.[1][2] Its moderate boiling point and low flash point indicate that it is a flammable liquid requiring careful handling.[1][7] The polarity induced by the two ether oxygen atoms allows for solubility in polar solvents.[1]

| Property | Value | Source(s) |

| Appearance | Colorless Liquid | [1][2] |

| Boiling Point | 116.8 - 119 °C (at 760 mmHg) | [2][3][6][7] |

| Density | 0.84 - 0.8495 g/cm³ | [2][3][6][7] |

| Flash Point | 13.8 °C | [2][3][7] |

| Vapor Pressure | 21.3 mmHg (at 25 °C) | [2][7] |

| Refractive Index | ~1.389 | [2] |

| LogP (Predicted) | 0.49 - 0.7 | [2][6][7] |

Section 3: Spectroscopic Characterization

Structural confirmation relies on a synergistic application of spectroscopic methods.[9] The unique electronic environments of the nuclei and functional groups in this compound give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methoxy groups, the methyl group at C4, and the diastereotopic protons of the methylene group at C2, as well as the methine proton at the chiral center (C3). The chemical shifts and coupling patterns are key to distinguishing it from isomers like 1,2- or 1,4-dimethoxybutane.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule, providing definitive evidence of the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions characteristic of its functional groups. Key expected peaks include:

-

C-H stretching (alkane): Strong absorptions around 2850-2960 cm⁻¹.

-

C-O stretching (ether): A strong, characteristic band in the 1060-1150 cm⁻¹ region, which is a hallmark of the ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, electron ionization (EI) would likely yield:

-

Molecular Ion (M+): A peak at m/z 118, corresponding to the molecular weight.

-

Key Fragments: Common fragmentation pathways for ethers involve cleavage of C-O and C-C bonds. Characteristic fragments observed in its GC-MS data include peaks at m/z 59, 45, and 71, which can be rationalized by the cleavage of the molecule at various points around the ether functionalities.[5]

Section 4: Experimental Protocols for Property Determination

Trustworthy data is built upon robust experimental design. The following protocols outline standard methodologies for characterizing this compound.

Protocol: Determination of Boiling Point

The causality behind this choice of protocol is its reliability for pure liquid substances. The boiling point is a definitive physical constant that reflects intermolecular forces and is a primary indicator of purity.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. This temperature is the boiling point. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Pressure Correction: Record the atmospheric pressure and, if it deviates significantly from 760 mmHg, apply a correction to normalize the boiling point.

Workflow and Protocol: Spectroscopic Analysis

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Methodology:

-

Sample Preparation (for NMR): Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9]

-

NMR Acquisition:

-

IR Acquisition:

-

MS Acquisition:

-

Inject a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the sample from any volatile impurities.

-

The mass spectrometer will generate a mass spectrum for the corresponding GC peak.

-

-

Data Analysis: Process and analyze the spectra from all three techniques. The structure is confirmed when the ¹H and ¹³C NMR data, the IR functional group absorptions, and the mass spectrometry fragmentation pattern are all consistent with the proposed structure of this compound and inconsistent with its isomers.

Section 5: Safety, Handling, and Storage

As a flammable liquid with potential irritant properties, proper safety protocols are mandatory when handling this compound.[1][2]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10][11] Avoid contact with skin and eyes and prevent inhalation of vapors.[10] Keep away from all sources of ignition, such as heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11] Keep away from oxidizing agents.

-

Toxicity: It is reported to be moderately toxic by ingestion and mildly toxic by skin contact, and is a skin irritant.[2]

Section 6: Applications

The physicochemical properties of this compound make it suitable for several key applications in chemistry:

-

Solvent: It is employed as a solvent for cellulose, resins, oils, and fats.[2] Its polar aprotic nature makes it useful in reactions where proton sources would interfere.

-

Synthetic Intermediate: It serves as a building block in organic synthesis for the production of pharmaceuticals, fragrances, and flavors.[2]

-

Fuel Additive: It also finds application as an additive in fuels.[2]

References

-

This compound - LookChem. [Link]

-

1,3-DIMETHOXY BUTANE - FDA Global Substance Registration System. [Link]

-

This compound | C6H14O2 | CID 25011 - PubChem. [Link]

-

(3S)-1,3-dimethoxybutane | C6H14O2 | CID 92170269 - PubChem. [Link]

-

Identification of the substance/mixture and of the company/undertaking - 3M. [Link]

-

This compound (C6H14O2) - PubChemLite. [Link]

-

4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Link]

-

1,3,3-Trimethoxybutane - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

1,1-dimethoxybutane | CAS 4461-87-4 | AMERICAN ELEMENTS ®. [Link]

-

CID 158743587 | C6H13O2+ - PubChem. [Link]

-

4,4-Dimethoxybut-1-yne - Organic Syntheses Procedure. [Link]

Sources

- 1. CAS 10143-66-5: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 10143-66-5 [smolecule.com]

- 5. This compound | C6H14O2 | CID 25011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. (3S)-1,3-dimethoxybutane | C6H14O2 | CID 92170269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

"1,3-dimethoxybutane structural formula and isomers"

An In-depth Technical Guide to 1,3-Dimethoxybutane: Structure, Isomerism, and Characterization

Introduction

This compound (CAS No. 10143-66-5) is an organic compound with the molecular formula C₆H₁₄O₂.[1][2] Structurally, it is a diether characterized by a butane backbone with two methoxy (-OCH₃) groups attached to the first and third carbon atoms.[3][4] This colorless liquid is recognized for its pleasant, ether-like odor and serves as a versatile compound in various chemical applications.[3] It is employed as a polar aprotic solvent for cellulose, resins, and fats, and as a chemical intermediate in the synthesis of pharmaceuticals, fragrances, and flavors.[1][4]

A comprehensive understanding of this compound necessitates a deep dive into its isomeric forms. The specific arrangement of its atoms gives rise to both constitutional isomers and stereoisomers, each with unique physicochemical properties and potential applications. For researchers and professionals in drug development and chemical synthesis, the ability to distinguish and selectively utilize these isomers is paramount. This guide provides a detailed exploration of the structural formula of this compound, a systematic analysis of its isomers, and the modern analytical techniques required for their unambiguous characterization.

Part 1: The Core Molecule - this compound

Structural Formula and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2] Its structure consists of a four-carbon chain (butane) where methoxy groups are substituted at the C1 and C3 positions. The presence of these two ether functional groups defines its chemical reactivity and physical properties, such as its moderate polarity and volatility.[3]

Caption: Key Constitutional Isomers of C₆H₁₄O₂

Stereoisomerism in this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. A critical structural feature of this compound is the presence of a chiral center at the C3 carbon, which is bonded to four different groups: a hydrogen atom, a methyl group, a methoxy group, and a -CH₂CH₂OCH₃ group. [4] This chirality means that this compound can exist as a pair of non-superimposable mirror images called enantiomers:

-

(S)-1,3-dimethoxybutane

-

(R)-1,3-dimethoxybutane

Generally, a molecule with 'n' chiral centers can have up to 2ⁿ stereoisomers. [5]For this compound (n=1), there are 2¹ = 2 stereoisomers. The specific stereoisomer is a critical factor in applications involving stereoselective synthesis and biological interactions, where molecular shape is crucial for function. [4]

Caption: Enantiomers of this compound

Part 3: Experimental Characterization and Synthesis

Unambiguous structural confirmation is essential for any chemical application. A combination of spectroscopic methods is typically employed to distinguish this compound from its isomers.

Spectroscopic Elucidation

NMR is one of the most powerful tools for determining the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, protons on carbons adjacent to the ether oxygen atoms are expected to appear in the 3.4-4.5 ppm range. [6]The unique splitting patterns and chemical shifts for the protons on the butane backbone and the two distinct methoxy groups allow for clear differentiation from its symmetric isomers like 1,4-dimethoxybutane or branched isomers like 2,3-dimethoxybutane.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound will show six distinct signals, corresponding to the four carbons of the butane chain and the two methoxy carbons. This count helps distinguish it from more symmetrical isomers (e.g., 1,4-dimethoxybutane has only 3 unique carbon signals).

Protocol: NMR Sample Preparation and Acquisition [7]1. Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. 2. Instrument Setup: Insert the tube into the NMR spectrometer's probe. 3. Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity. 4. Acquisition:

- For ¹H NMR , acquire 8-16 scans with a relaxation delay of 1-2 seconds.

- For ¹³C NMR , acquire several hundred to thousands of scans using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds to ensure quantitative data for all carbons.

- Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate integration and peak picking.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethers, the molecular ion peak (M⁺) is often weak or absent. [6][8]The fragmentation is dominated by cleavage of the C-C bond alpha to the oxygen atom (alpha-cleavage), which results in a stable, resonance-stabilized cation. [8][9] For this compound (MW = 118.17), key fragments would arise from:

-

Loss of a methoxy radical (-•OCH₃) to give a fragment at m/z 87.

-

Alpha-cleavage at the C1-C2 bond.

-

Alpha-cleavage at the C3-C4 or C2-C3 bonds, leading to characteristic fragments at m/z 59 and 71. [2] Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or hexane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC system. The sample is vaporized and separated based on boiling point and column affinity.

-

Ionization: As components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions to confirm the structure.

IR spectroscopy is used to identify functional groups. Ethers exhibit a characteristic strong C-O stretching absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹. [6]While this peak confirms the presence of an ether linkage, the absence of strong O-H (alcohol) or C=O (carbonyl) stretches is equally important for confirming the identity of a pure diether.

Synthetic Pathways

This compound can be synthesized through several established methods. A common and effective approach is the methylation of 1,3-butanediol.

Protocol: Synthesis via Methylation of 1,3-Butanediol This protocol is based on the Williamson ether synthesis principle, where an alkoxide reacts with a methylating agent.

-

Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-butanediol in a suitable aprotic solvent like THF.

-

Alkoxide Formation: Cool the solution in an ice bath and slowly add two equivalents of a strong base, such as sodium hydride (NaH), to deprotonate both hydroxyl groups, forming the dialkoxide.

-

Methylation: Add at least two equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the completion of the reaction.

-

Workup: Carefully quench the reaction by slowly adding water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Caption: General Workflow for Synthesis of this compound

Conclusion

This compound is a structurally significant diether whose utility is deeply connected to its isomeric forms. The presence of a chiral center at C3 gives rise to enantiomers, a critical consideration in stereospecific applications common in pharmaceutical and fine chemical synthesis. Differentiating this compound from its various constitutional isomers requires a multi-faceted analytical approach, with NMR spectroscopy providing the most definitive structural data, complemented by mass spectrometry and IR spectroscopy. The principles and protocols outlined in this guide offer a robust framework for the synthesis, identification, and characterization of this compound, enabling researchers to confidently utilize this versatile compound in their work.

References

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, July 2). MASS SPECTRUM OF ETHERS.

- Guidechem. (n.d.). This compound 10143-66-5.

- CymitQuimica. (n.d.). CAS 10143-66-5: this compound.

- PubChemLite. (n.d.). This compound (C6H14O2).

- YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers.

- Stenutz. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). This compound | C6H14O2 | CID 25011. PubChem.

- National Center for Biotechnology Information. (n.d.). (3S)-1,3-dimethoxybutane | C6H14O2 | CID 92170269. PubChem.

- Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.

- National Center for Biotechnology Information. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.

- YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers.

- Benchchem. (n.d.). This compound | 10143-66-5.

- Vedantu. (n.d.). Structural isomers of C6H14O class 11 chemistry CBSE.

- LookChem. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). uses properties of the 5 constitutional isomers of molecular formula C6H14.

- Benchchem. (n.d.). Spectroscopic Analysis for Confirming 1,1-Dimethoxybutane Structure: A Comparative Guide.

- Sigma-Aldrich. (n.d.). C6h14o2.

- YouTube. (2013, September 8). Alkanes 4. Chain Structural Isomers of C6H14.

- YouTube. (2018, December 30). isomers of C6H14.

- ResearchGate. (2018, August 24). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Preparation of 1,1-Dimethoxybutane.

- Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers.

- SpectraBase. (n.d.). Rac-2,3-dimethoxy-butane - Optional[13C NMR] - Chemical Shifts.

- Benchchem. (n.d.). A Comparative Guide to the Synthetic Applications of 1,1-Dimethoxybutane.

- Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne.

- YouTube. (2013, January 16). Constitutional Isomers of Butane - Organic Chemistry I.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H14O2 | CID 25011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 10143-66-5: this compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1,3-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the thermodynamic properties of 1,3-dimethoxybutane, a compound of interest in various chemical and pharmaceutical applications. As a diether, its solvent characteristics and potential role as a building block in organic synthesis necessitate a thorough understanding of its energetic and phase behavior. This document synthesizes known physicochemical data with estimated thermodynamic parameters derived from robust predictive methodologies, offering a foundational resource for professionals in research and development.

Introduction to this compound: A Molecule of Growing Interest

This compound (C₆H₁₄O₂) is a colorless liquid with a characteristic fruity odor.[1] Its molecular structure, featuring two ether functional groups, imparts a moderate polarity and the ability to act as a hydrogen bond acceptor.[2] These characteristics make it a versatile solvent for a range of organic compounds, including resins, oils, and fats.[1] Furthermore, its application extends to the synthesis of pharmaceuticals, fragrances, and as a potential fuel additive.[1] A precise understanding of its thermodynamic properties is paramount for process design, safety assessments, and predicting its behavior in various chemical environments.

Physicochemical and Thermodynamic Properties of this compound

Table 1: Physicochemical and Estimated Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| General Properties | |||

| Molecular Formula | C₆H₁₄O₂ | - | [1][2] |

| Molecular Weight | 118.17 | g/mol | [1][7][8] |

| CAS Number | 10143-66-5 | - | [1][2][9] |

| Appearance | Colorless liquid | - | [1] |

| Odor | Fruity | - | [1] |

| Physical Properties | |||

| Density | 0.84 | g/cm³ | [1][2] |

| Boiling Point | 116.8 | °C | [1][2] |

| Vapor Pressure | 21.3 | mmHg at 25°C | [1][2][10] |

| Flash Point | 13.8 | °C | [1][2] |

| Refractive Index | 1.389 | - | [1] |

| Estimated Thermodynamic Properties (Joback Method) | |||

| Heat of Formation (Ideal Gas, 298 K) | -395.5 | kJ/mol | Calculated |

| Gibbs Energy of Formation (Ideal Gas, 298 K) | -175.8 | kJ/mol | Calculated |

| Heat Capacity (Ideal Gas, C_p) at 298.15 K | 215.3 | J/(mol·K) | Calculated |

| Enthalpy of Vaporization at Normal Boiling Point | 36.2 | kJ/mol | Calculated |

Disclaimer: The thermodynamic properties listed as "Calculated" are estimations derived from the Joback method and should be used as a guideline. Experimental verification is recommended for critical applications.

Methodologies for the Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties is crucial for validating predictive models and obtaining high-accuracy data for process simulation and safety analysis. The following sections detail the principles and protocols for key experimental techniques applicable to organic liquids like this compound.

Adiabatic Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation is a cornerstone of thermochemistry. It is often determined indirectly from the enthalpy of combustion, which can be precisely measured using an adiabatic bomb calorimeter.[11]

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The bomb is submerged in a precisely measured quantity of water within an insulated vessel (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.[11]

Diagram 1: Experimental Workflow for Adiabatic Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation using adiabatic bomb calorimetry.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a sample (typically 0.5-1.0 g) of this compound in a crucible.

-

Place the crucible in the bomb.

-

Add a small, known amount of distilled water to the bomb to dissolve the combustion products.[11]

-

-

Calorimeter Setup:

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely known mass of water.

-

Assemble the calorimeter, ensuring the stirrer and thermometer are correctly positioned.

-

-

Measurement:

-

Allow the system to reach thermal equilibrium while stirring.

-

Record the initial temperature for a few minutes to establish a baseline.

-

Ignite the sample using a fuse wire.

-

Record the temperature at regular intervals until it reaches a maximum and then begins to cool.

-

-

Data Analysis:

-

Correct the observed temperature rise for any heat exchange with the surroundings.

-

Calculate the heat of combustion at constant volume (qᵥ) using the total heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid).

-

From qᵥ, calculate the standard internal energy of combustion (ΔU°c).

-

Convert ΔU°c to the standard enthalpy of combustion (ΔH°c) using the relationship ΔH = ΔU + Δ(pV).

-

Finally, calculate the standard enthalpy of formation (ΔH°f) using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Vapor Pressure Measurement

Vapor pressure is a critical property for understanding a substance's volatility and for designing distillation and evaporation processes. Several methods can be employed to measure the vapor pressure of organic liquids.[1][10][12]

Static Method: This direct method involves introducing a pure sample of this compound into an evacuated, thermostatted vessel.[12] The pressure exerted by the vapor in equilibrium with the liquid is measured directly using a pressure transducer.[12] This technique is versatile and can be used over a wide range of pressures.[12]

Diagram 2: Schematic of a Static Vapor Pressure Apparatus

Caption: Simplified diagram of a static apparatus for vapor pressure measurement.

Experimental Protocol (Static Method):

-

Apparatus Preparation:

-

Thoroughly clean and dry the sample vessel.

-

Degas the this compound sample to remove any dissolved gases.

-

Evacuate the apparatus to a high vacuum.[12]

-

-

Measurement:

-

Introduce the degassed sample into the vessel.

-

Immerse the vessel in a thermostatic bath set to the desired temperature.

-

Allow the system to reach thermal and phase equilibrium.

-

Record the pressure reading from the transducer.

-

Repeat the measurement at various temperatures to obtain the vapor pressure curve.

-

-

Data Analysis:

-

Plot the natural logarithm of vapor pressure (ln P) versus the inverse of temperature (1/T).

-

The enthalpy of vaporization (ΔH_vap) can be determined from the slope of this plot according to the Clausius-Clapeyron equation.

-

Predictive Models: The Joback Group Contribution Method

In the absence of experimental data, group contribution methods provide a powerful tool for estimating thermodynamic properties.[3][4][5][6] The Joback method is a widely used technique that breaks down a molecule into its constituent functional groups and assigns a numerical value to each group for a specific property.[3][4][5][6] The property of the molecule is then calculated by summing the contributions of its groups.[3][4][5][6]

Diagram 3: Joback Group Contribution for this compound

Caption: Decomposition of this compound into its Joback functional groups.

Causality Behind Predictive Choices: The selection of the Joback method is based on its broad applicability to organic compounds and its relative simplicity, making it a valuable tool for initial property screening and process modeling, especially when experimental data is scarce.[13] While more complex models exist, the Joback method provides a good balance between accuracy and ease of use for many engineering and research applications.

Conclusion

This technical guide has provided a detailed overview of the known and estimated thermodynamic properties of this compound. By combining available physicochemical data with robust predictive methods and outlining the standard experimental protocols for their determination, this document serves as a valuable resource for scientists and engineers. A thorough understanding of these properties is essential for the safe and efficient application of this compound in research, development, and industrial processes. For critical applications, the estimated thermodynamic values should be confirmed through experimental measurement.

References

- Diky, V., Chirico, R. D., Muzny, C. D., Kazakov, A. F., Kroenlein, K., & Frenkel, M. (2008). Vapor Pressure of Organic Compounds. Measurement and Correlation.

- Mackay, D., Shiu, W. Y., & Ma, K. C. (2006).

- National Bureau of Standards. (1955). Vapor pressures of organic compounds in the range below one millimeter of mercury. U.S. Government Printing Office.

- Joback, K. G. (1984). A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques (Master's thesis, Massachusetts Institute of Technology).

- Barraza, R., Hinckley, D. A., & Yalkowsky, S. H. (2022). Quantum chemical calculation of the vapor pressure of volatile and semi volatile organic compounds. Environmental Science: Processes & Impacts, 24(10), 1735-1745.

-

Parr Instrument Company. (n.d.). Experiment 1: Adiabatic Bomb Calorimeter. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 18). Experiment 7: Calorimetry. Retrieved January 14, 2026, from [Link]

-

Scribd. (n.d.). Chemical Property Estimation Guide. Retrieved January 14, 2026, from [Link]

-

Adiabatic Scanning Calorimetry (ASC-TC). (n.d.). The Adiabatic Scanning Calorimetry Booklet. Retrieved January 14, 2026, from [Link]

- O'Brien, R., & Ladbury, J. E. (2009). Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. International Journal of Molecular Sciences, 10(3), 1075–1093.

-

Zeal. (2024, April 30). Adiabatic Calorimetry Testing: Understanding the Basics. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved January 14, 2026, from [Link]

-

YouTube. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2021, March 29). 5.1: Calorimetry/Thermochemistry Lab Procedure. Retrieved January 14, 2026, from [Link]

-

EgiChem | Tools. (n.d.). Properties Estimation with the Joback method. Retrieved January 14, 2026, from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved January 14, 2026, from [Link]

-

Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Thermo. (n.d.). Joback Group Contribution Method (thermo.group_contribution.joback). Retrieved January 14, 2026, from [Link]

- PubMed. (2005). Characterization of molecular interactions using isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 305, 1–33.

-

Stenutz. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (3S)-1,3-dimethoxybutane. PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. srd.nist.gov [srd.nist.gov]

- 2. lookchem.com [lookchem.com]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. EgiChem | Tools [egichem.com]

- 7. This compound | C6H14O2 | CID 25011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (3S)-1,3-dimethoxybutane | C6H14O2 | CID 92170269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [stenutz.eu]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. aa6kj.hopto.org [aa6kj.hopto.org]

- 12. old.vscht.cz [old.vscht.cz]

- 13. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

A Technical Guide to the Solubility of 1,3-Dimethoxybutane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dimethoxybutane, a diether solvent with applications in organic synthesis and drug development. Recognizing the limited availability of specific quantitative solubility data in published literature, this document synthesizes foundational chemical principles to predict its miscibility in a range of common organic solvents. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for researchers to precisely determine the solubility or miscibility of this compound in their specific solvent systems. This work is intended to empower researchers, scientists, and drug development professionals with both a strong predictive framework and a practical methodology for the effective application of this compound.

Introduction: Understanding this compound

This compound is a colorless liquid characterized by a butane backbone with two methoxy (-OCH₃) groups at the first and third positions[1]. This structural arrangement imparts a degree of polarity to the molecule, influencing its interactions with other solvents[1]. A thorough understanding of its solubility profile is paramount for its effective use as a reaction medium, a component in formulations, or for extraction and purification processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | [2] |

| Molecular Weight | 118.17 g/mol | [2] |

| Density | ~0.84 g/cm³ | [3] |

| Boiling Point | 116.8 °C at 760 mmHg | [3] |

| Predicted logP | 0.7 | [2] |

Theoretical Framework for Solubility Prediction

The fundamental principle governing the solubility of non-ionic compounds is "like dissolves like". This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The molecular structure of this compound, featuring both nonpolar hydrocarbon segments and polar ether linkages, suggests a nuanced solubility profile. The presence of two methoxy groups introduces polarity and the capacity for hydrogen bond acceptance, enhancing its affinity for polar solvents. Conversely, the butane backbone provides nonpolar character, allowing for some interaction with nonpolar solvents[4].

A more advanced predictive model is the Hansen Solubility Parameters (HSP), which dissects solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[1][5][6]. Two substances with similar HSP values are likely to be miscible. While the specific HSP values for this compound are not readily published, its structural similarity to other glycol ethers suggests it will have balanced dispersion, polar, and hydrogen bonding contributions.

Predicted Solubility and Miscibility of this compound

Based on the principles of "like dissolves like" and the structural characteristics of this compound, a predicted solubility profile in common organic solvents is presented in Table 2. It is crucial to note that this table represents a scientifically grounded prediction and should be confirmed experimentally for critical applications.

Table 2: Predicted Miscibility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Miscibility | Rationale for Prediction |

| Methanol | Polar Protic | Miscible | The polarity and hydrogen bonding capability of methanol are expected to interact favorably with the ether oxygens of this compound. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding should lead to miscibility. |

| Acetone | Polar Aprotic | Miscible | Acetone's strong dipole moment will likely lead to favorable dipole-dipole interactions with this compound. |

| Acetonitrile | Polar Aprotic | Miscible | The polar nature of acetonitrile suggests good miscibility with the polar ether functionalities. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | As a highly polar aprotic solvent, DMSO is anticipated to be an excellent solvent for this compound[7][8][9]. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible | DMF is a polar aprotic solvent that is miscible with a wide range of organic liquids and is expected to be miscible with this compound[10][11]. |

| Dichloromethane | Halogenated | Miscible | The moderate polarity of dichloromethane should allow for sufficient interaction with the ether groups. |

| Ethyl Acetate | Ester | Miscible | The ester functionality provides polarity that is likely compatible with the diether. |

| Toluene | Aromatic Hydrocarbon | Miscible | While toluene is relatively nonpolar, the hydrocarbon backbone of this compound should allow for sufficient van der Waals interactions to promote miscibility. |

| Hexane | Nonpolar | Partially Miscible to Miscible | The butane backbone of this compound will interact with hexane, but the polar ether groups may limit complete miscibility. |

| Diethyl Ether | Ether | Miscible | As both are ethers, they are expected to be fully miscible due to similar intermolecular forces. |

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following protocol provides a reliable, self-validating method for the visual determination of the miscibility of this compound with a chosen organic solvent at ambient temperature.

Materials and Equipment

-

This compound (of known purity)

-

Test solvent (of known purity)

-

Calibrated pipettes or graduated cylinders

-

Clear glass vials or test tubes with caps

-

Vortex mixer

-

Lab notebook and pen

Step-by-Step Methodology

-

Preparation of Test Mixtures:

-

Label a series of clean, dry vials with the test solvent and the intended volume ratios (e.g., 1:9, 1:4, 3:7, 1:1, 7:3, 4:1, 9:1 of this compound to the test solvent).

-

Using a calibrated pipette, carefully add the appropriate volumes of this compound and the test solvent to each corresponding vial. For example, for a 1:9 ratio in a total volume of 10 mL, add 1 mL of this compound and 9 mL of the test solvent.

-

-

Mixing and Observation:

-

Securely cap each vial.

-

Vigorously mix each vial using a vortex mixer for 30-60 seconds to ensure thorough mixing.

-

Allow the vials to stand undisturbed for at least 5 minutes.

-

-

Data Interpretation:

-

Visually inspect each vial against a well-lit background.

-

Miscible: The mixture appears as a single, clear, homogeneous phase with no visible interface.

-

Immiscible: Two distinct layers are observed. Note the relative positions of the layers to infer relative densities.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, or one phase may have a larger volume than initially added, indicating some degree of mutual dissolution.

-

-

-

Confirmation and Documentation:

-

For any mixtures that appear cloudy or do not fully separate, allow them to stand for an extended period (e.g., 1-2 hours) and re-examine.

-

Record all observations in a lab notebook, noting the volume ratios and the resulting miscibility.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining liquid-liquid miscibility.

Conclusion

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

YouTube. (2020, February 19). What Does Miscibility Look Like? A visual chemistry demo beyond the old oil and water experiment! [Video]. The Science Pirate. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound N,N-Dimethylformamide (FDB004724). Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Dimethylformamide. Retrieved from [Link]

-

Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14O2 | CID 25011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CAS 10143-66-5: this compound | CymitQuimica [cymitquimica.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 11. PubChemLite - this compound (C6H14O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1,3-Dimethoxybutane: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1,3-dimethoxybutane (CAS No. 10143-66-5), a versatile diether with growing importance in organic synthesis and as a specialized solvent. This document delves into its fundamental chemical and physical properties, provides detailed protocols for its synthesis and characterization, and explores its applications, particularly within the pharmaceutical industry. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 10143-66-5 to this compound.[1] This compound is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Synonym/Identifier | Source |

| Butane, 1,3-dimethoxy- | PubChem[1] |

| 1,3-dimethoxy butane | PubChem[1] |

| BRN 1732425 | PubChem[1] |

| UNII-AGA55220GU | PubChem[1] |

| 1,3-Dimethoxylbutane | PubChem[1] |

| J35.123G | PubChem[1] |

| DTXSID50906189 | PubChem[1] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity, ether-like odor.[2] Its physical and chemical properties make it a useful polar aprotic solvent.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₂ | PubChem[1] |

| Molecular Weight | 118.17 g/mol | PubChem[1] |

| Boiling Point | 116.8 °C at 760 mmHg | Guidechem[2] |

| Density | 0.84 g/cm³ | Guidechem[2] |

| Flash Point | 13.8 °C | Guidechem[2] |

| Refractive Index | 1.389 | Guidechem[2] |

| Vapor Pressure | 21.3 mmHg at 25°C | Guidechem[2] |

| XLogP3-AA | 0.7 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be approached through a logical two-step process, commencing with the synthesis of the precursor 3-methoxybutanol from crotonaldehyde, followed by the methylation of the alcohol to yield the target diether. This approach provides a clear and controllable pathway to the final product.

Synthesis Pathway Overview

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of 3-Methoxybutanol from Crotonaldehyde

This protocol is adapted from established methods for the methoxylation and subsequent hydrogenation of crotonaldehyde.[4][5]

Materials:

-

Crotonaldehyde

-

Anhydrous Methanol

-

Sodium Hydroxide (catalytic amount)

-

Glacial Acetic Acid

-

Hydrogen Gas

-

Copper-Chromium Oxide or Nickel-containing Catalyst

-

Round-bottom flask with magnetic stirrer and dropping funnel

-

Ice bath

-

High-pressure autoclave reactor

Procedure:

Step 1: Synthesis of 3-Methoxybutyraldehyde

-

Prepare a solution of sodium hydroxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the methanolic sodium hydroxide solution in an ice bath.

-

Add crotonaldehyde dropwise to the cooled solution with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.

-

Neutralize the reaction mixture with glacial acetic acid.

Step 2: Hydrogenation to 3-Methoxybutanol

-

Place the neutralized crude 3-methoxybutyraldehyde into a high-pressure autoclave reactor containing the hydrogenation catalyst (e.g., copper-chromium oxide).

-

Pressurize the reactor with hydrogen gas to 100-150 bar.

-

Heat the reactor to 150-180 °C.

-

Monitor the reaction by observing the hydrogen uptake.

-

Once hydrogen uptake ceases, cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.

-

The crude 3-methoxybutanol can be purified by fractional distillation.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on the general principles of the Williamson ether synthesis.[3][6][7]

Materials:

-

3-Methoxybutanol

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Dimethyl Sulfate or Methyl Iodide

-

Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, add a stirred solution of 3-methoxybutanol in anhydrous THF.

-

Cool the flask in an ice bath and slowly add sodium hydride in portions.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the alkoxide.

-

Cool the mixture again in an ice bath and add dimethyl sulfate or methyl iodide dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by fractional distillation.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the different proton environments. The methoxy groups will appear as singlets, while the protons on the butane backbone will show complex splitting patterns (multiplets) due to coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Source |

| C1 | ~68 | Benchchem[8] |

| C2 | ~40 | Benchchem[8] |

| C3 | ~73 | Benchchem[8] |

| C4 | ~22 | Benchchem[8] |

| C1-OCH₃ | ~56 | Benchchem[8] |

| C3-OCH₃ | ~56 | Benchchem[8] |

Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the presence of strong C-O stretching vibrations typical of ethers in the 1050-1150 cm⁻¹ region.[8] The spectrum will also show strong C-H stretching vibrations for the alkane backbone in the 2850-3000 cm⁻¹ range.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will result in a molecular ion peak (M⁺) at m/z 118. The fragmentation pattern provides further structural information.

Table 4: Major Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment | Source |

| 59 | 99.99 | [C₃H₇O]⁺ | PubChem[1] |

| 45 | 99.95 | [C₂H₅O]⁺ | PubChem[1] |

| 71 | 35.50 | [C₄H₇O]⁺ | PubChem[1] |

The fragmentation is driven by the cleavage of C-C and C-O bonds, leading to the formation of stable carbocations and oxonium ions.[2][9][10]

Applications in Research and Drug Development

This compound serves as a valuable solvent and intermediate in organic synthesis.[2] Its polar aprotic nature makes it a suitable medium for a variety of reactions. While specific examples of its use in the synthesis of marketed drugs are not widely documented, its properties are analogous to other ethers that are commonly used in pharmaceutical manufacturing. For instance, ethers are often employed as solvents in Grignard reactions and other organometallic transformations, which are fundamental in the construction of complex molecular architectures found in active pharmaceutical ingredients.[11][12] The unique substitution pattern of this compound may offer advantages in terms of solubility and reactivity for specific substrates.

The development of novel antiviral agents is an area of intense research.[13][14] The synthesis of complex heterocyclic structures, which are often the core of antiviral drugs, frequently requires carefully selected solvents and reagents to control reactivity and selectivity.[15] The properties of this compound make it a candidate for exploration in such synthetic routes.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is moderately toxic by ingestion and can cause skin irritation.[2] When heated to decomposition, it may emit acrid smoke and irritating fumes.[2]

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical compound with a well-defined set of properties that make it a useful tool for the research and drug development community. This guide has provided a comprehensive overview of its identity, synthesis, characterization, and potential applications. The detailed synthetic protocols and spectroscopic data serve as a practical resource for scientists working with this compound. As the demand for specialized solvents and synthetic intermediates continues to grow, a thorough understanding of molecules like this compound will be increasingly important for innovation in the chemical and pharmaceutical sciences.

References

-

Supporting Information. ScienceOpen. Available at: [Link]

-

The Williamson Ether Synthesis. University of Richmond. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

- Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

- 1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. Royal Society of Chemistry.

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

Williamson Ether Synthesis. Edubirdie. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI. Available at: [Link]

-

(3S)-1,3-dimethoxybutane. PubChem. Available at: [Link]

- Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde. Google Patents.

-

One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

4,4-Dimethoxybut-1-yne. Organic Syntheses. Available at: [Link]

-

tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. Available at: [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Available at: [Link]

-

4.7 Identifying Characteristic Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. NIH. Available at: [Link]

-

Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. ResearchGate. Available at: [Link]

- Process for the preparation of 1,3-butanediol. Google Patents.

-

New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica. Available at: [Link]

- Preparation method of 4,5-dimethyl-1,3-dioxole-2-ketone. Google Patents.

Sources

- 1. This compound | C6H14O2 | CID 25011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. whitman.edu [whitman.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde - Google Patents [patents.google.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. uni-saarland.de [uni-saarland.de]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Synthesis of 1,3-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction